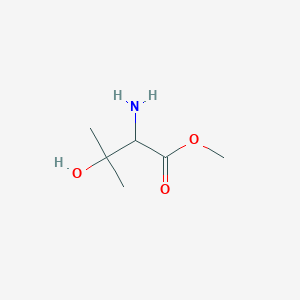

Methyl 2-amino-3-hydroxy-3-methylbutanoate

Description

Chemical Significance and Research Focus of Methyl 2-amino-3-hydroxy-3-methylbutanoate

The primary chemical significance of this compound lies in its utility as a chiral building block. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical modifications. The hydrochloride salt of this compound, particularly the (S)-enantiomer, has been documented as a key reactant in the synthesis of novel hydroxamic acid derivatives. These derivatives are being investigated for their potential as antibacterial agents, specifically as inhibitors of the LpxC enzyme in gram-negative bacteria, which is a crucial target for the development of new antibiotics. nih.govnih.gov

The research focus on this compound is thus largely centered on its incorporation into larger, biologically active molecules. Its structural rigidity and defined stereochemistry are highly desirable in medicinal chemistry for creating compounds with specific three-dimensional orientations, which is often a prerequisite for potent and selective biological activity. The ester functionality provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.

Stereochemical Aspects and Chiral Importance of this compound

The presence of two stereocenters at the C2 and C3 positions of this compound gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The precise spatial arrangement of the amino, hydroxyl, and methyl groups is of paramount importance as it dictates the molecule's shape and how it interacts with other chiral molecules, such as enzymes or receptors in a biological system.

The stereochemical integrity of this compound is crucial when it is used as a chiral auxiliary or a starting material in asymmetric synthesis. For instance, the synthesis of the corresponding acid, (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, proceeds through the stereoselective esterification to form the methyl ester, followed by hydrolysis. This underscores the role of the methyl ester as a key chiral intermediate. The ability to selectively synthesize a specific stereoisomer is a significant area of research, often employing advanced techniques in asymmetric catalysis or utilizing chiral precursors.

The separation and analysis of the different stereoisomers are also critical aspects of its chemistry. Methods such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to resolve and quantify the enantiomeric and diastereomeric purity of the compound and its derivatives. This ensures that the desired stereoisomer is used in subsequent synthetic steps, which is fundamental for achieving the target molecule with the correct biological activity. The development of efficient methods for the enantiomeric separation of related 2-hydroxy acids and amino acid esters further highlights the importance of chirality in this class of compounds. yakhak.org

Compound Properties

Below are interactive tables detailing some of the known properties of this compound and its hydrochloride salt.

Table 1: Properties of (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

| Property | Value |

| CAS Number | 1011478-57-1 |

| Molecular Formula | C₆H₁₄ClNO₃ |

| Molecular Weight | 183.63 g/mol |

| Synonyms | (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate HCl, methyl (2S)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride |

Table 2: General Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| Methyl 2-hydroxy-3-methylbutanoate | C₆H₁₂O₃ | 132.16 | Liquid |

| (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | C₅H₁₁NO₃ | 133.14 | Solid |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

methyl 2-amino-3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C6H13NO3/c1-6(2,9)4(7)5(8)10-3/h4,9H,7H2,1-3H3 |

InChI Key |

PKZCMYOGIKCTFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Methyl 2 Amino 3 Hydroxy 3 Methylbutanoate

Hydrolysis and Ester Cleavage Reactions of Methyl 2-amino-3-hydroxy-3-methylbutanoate

The methyl ester functionality of this compound is susceptible to cleavage under both acidic and basic conditions, a fundamental reaction for deprotection in synthetic pathways, particularly in peptide synthesis where the free carboxylic acid is required.

Under basic conditions, the hydrolysis, known as saponification, is typically carried out using aqueous solutions of alkali metal hydroxides like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). commonorganicchemistry.com The reaction is generally irreversible and proceeds via nucleophilic acyl substitution, yielding the corresponding carboxylate salt. Subsequent acidification then provides the free amino acid, 2-amino-3-hydroxy-3-methylbutanoic acid. The choice of base can be crucial for selectivity; for instance, LiOH is often used for the selective cleavage of methyl esters in the presence of more sterically hindered esters like t-butyl esters. chemicalforums.com

Acid-catalyzed hydrolysis is also a common method for ester cleavage. commonorganicchemistry.com This reaction is an equilibrium process, requiring a large excess of water to drive it towards the formation of the carboxylic acid and methanol (B129727). commonorganicchemistry.com Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically employed as catalysts. However, these harsh conditions can sometimes lead to side reactions or be incompatible with other acid-labile protecting groups that might be present on the molecule. researchgate.net

The conditions for these transformations are summarized in the table below.

| Reaction Type | Reagents | Solvent(s) | Conditions | Product |

| Basic Hydrolysis (Saponification) | LiOH, NaOH, or KOH | Water/THF, Water/Methanol | Room Temperature to Reflux | 2-amino-3-hydroxy-3-methylbutanoate salt |

| Acidic Hydrolysis | HCl or H₂SO₄ (aq) | Water | Reflux | 2-amino-3-hydroxy-3-methylbutanoic acid |

This table presents common conditions for ester hydrolysis. Specific reaction times and temperatures may vary depending on the substrate and desired outcome.

Functionalization and Derivatization Strategies for this compound

The presence of both an amino and a hydroxyl group allows for a wide array of functionalization and derivatization strategies. The amino group can undergo standard transformations such as acylation, alkylation, and protection. For instance, the amino group is often protected with a tert-butoxycarbonyl (Boc) group to prevent its reaction during subsequent synthetic steps. evitachem.com

A significant transformation involving both the amino and hydroxyl groups is the synthesis of oxazoline (B21484) rings. This intramolecular cyclization is a powerful method for generating heterocyclic structures that are prevalent in natural products and are used as chiral ligands in asymmetric catalysis. nih.gov The reaction typically proceeds from an N-acylated derivative of the amino alcohol. The N-acyl-β-hydroxy-α-amino ester can be cyclized under dehydrating conditions, often promoted by various reagents. mdpi.com For example, reagents like triflic acid can promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, generating water as the only byproduct. mdpi.com Other methods include the use of the Burgess reagent or treatment with thionyl chloride.

| Precursor | Reagent | Conditions | Product |

| N-Acyl-2-amino-3-hydroxy-3-methylbutanoate | Triflic Acid (TfOH) | Anhydrous Solvent | Varies |

| N-Acyl-2-amino-3-hydroxy-3-methylbutanoate | Burgess Reagent | Anhydrous Solvent, Heat | Varies |

| N-Acyl-2-amino-3-hydroxy-3-methylbutanoate | Thionyl Chloride (SOCl₂) | Anhydrous Solvent, Base | Varies |

This table outlines general strategies for the synthesis of oxazolines from β-hydroxy amide precursors.

Furthermore, derivatization of the functional groups is a common strategy in analytical chemistry. For instance, both the carboxyl (after hydrolysis) and hydroxyl groups can be derivatized to increase the volatility and thermal stability of the compound for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com

Participation of this compound in Multicomponent and Cascade Reactions

The structural motif of a β-hydroxy α-amino acid ester makes this compound a potentially valuable substrate in multicomponent and cascade reactions, which are highly efficient processes for building molecular complexity in a single synthetic operation.

While direct examples involving this compound are not extensively documented, its structural analogues, β-hydroxy α-amino acids, are known to participate in such reactions. For example, the direct catalytic asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases with aldehydes is a powerful method for constructing the 1,2-aminoalcohol framework, creating two adjacent stereocenters in one step. acs.orgresearchgate.net This suggests that derivatives of this compound could potentially be employed in similar transformations.

The vicinal amino and hydroxyl groups can act sequentially or in concert to facilitate cascade reactions. For instance, after an initial reaction at one functional group, the other can participate in an intramolecular cyclization or rearrangement. The synthesis of oxazolines can itself be part of a cascade sequence. For example, a multicomponent reaction could first form the N-acylated amino alcohol in situ, which then undergoes spontaneous or catalyzed cyclization to the oxazoline. The unique stereochemistry of this compound can also be exploited to control the stereochemical outcome of these complex transformations, making it a valuable tool for the synthesis of stereochemically defined molecules.

Advanced Spectroscopic and Analytical Techniques for Characterization of Methyl 2 Amino 3 Hydroxy 3 Methylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 2-amino-3-hydroxy-3-methylbutanoate, various NMR experiments are employed to assign the chemical environment of each proton and carbon atom, as well as to determine their connectivity and stereochemistry.

¹H-NMR Analysis of this compound

The proton NMR (¹H-NMR) spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for the protons in this compound are influenced by adjacent electronegative atoms (oxygen and nitrogen) and functional groups.

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. ucl.ac.uk In a typical ¹H-NMR spectrum, these may appear as broad singlets. The methyl ester protons (-OCH₃) would appear as a sharp singlet, shifted downfield due to the adjacent oxygen atom. The two methyl groups attached to the quaternary carbon (C3) are diastereotopic and are expected to have slightly different chemical shifts, appearing as two distinct singlets. The proton at the C2 position, being attached to a carbon bearing both an amino group and a carbonyl group, would appear as a singlet.

Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-H | 3.5 - 4.0 | Singlet |

| C3-CH₃ (diastereotopic) | 1.2 - 1.5 | Singlet |

| C3-CH₃ (diastereotopic) | 1.2 - 1.5 | Singlet |

| O-CH₃ (ester) | 3.6 - 3.8 | Singlet |

| N-H₂ | Variable (1-5) | Broad Singlet |

| O-H | Variable (1-5) | Broad Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. ucl.ac.ukorganicchemistrydata.org

¹³C-NMR Analysis of this compound

The carbon-13 NMR (¹³C-NMR) spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-175 ppm. researchgate.net The quaternary carbon (C3) bearing the hydroxyl group and two methyl groups would appear in the 70-80 ppm region. The carbon atom at the C2 position, bonded to the nitrogen of the amino group, would be found further downfield than a simple alkyl carbon. The methyl ester carbon will have a characteristic shift around 50-55 ppm. The two diastereotopic methyl carbons attached to C3 would likely show distinct signals.

Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 170 - 175 |

| C3 (quaternary) | 70 - 80 |

| C2 | 55 - 65 |

| O-CH₃ (ester) | 50 - 55 |

| C3-CH₃ (diastereotopic) | 20 - 30 |

| C3-CH₃ (diastereotopic) | 20 - 30 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. researchgate.netdocbrown.info

Two-Dimensional (2D) NMR Techniques (HSQC, HMBC) for this compound

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D NMR spectra by showing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms they are directly attached to. columbia.edulibretexts.org For this compound, this would show correlations between the C2-H proton and the C2 carbon, and between the protons of the methyl groups and their respective carbon atoms. This is a highly sensitive technique that can confirm the direct one-bond C-H connections. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is instrumental in piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

Correlations from the C2-H proton to the carbonyl carbon (C=O), the C3 carbon, and the carbons of the C3-methyl groups.

Correlations from the protons of the C3-methyl groups to the C2 and C3 carbons.

Correlations from the methyl ester protons (O-CH₃) to the carbonyl carbon (C=O).

These correlations would provide unambiguous evidence for the connectivity of the molecular backbone and the positions of the functional groups.

Stereochemical Analysis by NMR Spectroscopy

The stereochemistry of the two chiral centers (C2 and C3) in this compound can be investigated using NMR. The relative stereochemistry can often be determined by analyzing the coupling constants between protons on adjacent stereocenters. However, in this case, the absence of a proton on C3 complicates this approach.

A common strategy for determining the absolute stereochemistry of amino acids is through the use of chiral derivatizing agents. rsc.orgspringernature.com By reacting the amino group with a chiral reagent, diastereomers are formed which can often be distinguished by NMR due to their different chemical environments, leading to separate signals in the spectrum. rsc.org Comparison of the NMR spectra of the derivatized natural product with those of synthetic standards of known stereochemistry allows for the assignment of the absolute configuration. nih.govacs.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separation and identification. Amino acids themselves are not typically volatile enough for GC analysis due to their zwitterionic nature. Therefore, derivatization is necessary to increase their volatility. Common derivatization methods for amino acids include esterification of the carboxylic acid and acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640) to form N-TFA derivatives). tdl.org

For the analysis of this compound, the amino group would be derivatized, for instance, by N-acylation. The resulting derivative would be amenable to GC-MS analysis. The mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Predicted Key Fragmentations for N-acetylated this compound

| m/z Value | Ion | Description |

| [M]+ | Molecular Ion | The intact derivatized molecule. |

| [M - OCH₃]+ | Loss of the methoxy (B1213986) group from the ester. | |

| [M - COOCH₃]+ | Loss of the carbomethoxy group. | |

| [M - C(CH₃)₂OH]+ | Cleavage of the bond between C2 and C3. |

The fragmentation patterns of N-acylated amino acid esters are often characterized by specific losses that help in identifying the parent amino acid structure. nih.govresearchgate.netnih.gov The study of these fragmentation pathways is essential for the structural confirmation of compounds like this compound.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS) is a powerful hybrid technique indispensable for the analysis of non-volatile compounds like amino acid derivatives in complex mixtures. nih.gov The methodology combines the separation capabilities of liquid chromatography with the high-resolution and high-mass-accuracy detection of QTOF mass spectrometry. nih.gov

In the analysis of this compound, the liquid chromatography stage would first separate the compound from any impurities, reactants, or other byproducts. A reversed-phase column is typically used, where the compound would elute at a characteristic retention time based on its polarity.

Following elution, the analyte enters the QTOF mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that would generate protonated molecular ions, [M+H]⁺, with minimal fragmentation. The QTOF analyzer provides highly accurate mass measurements, allowing for the determination of the elemental composition with a high degree of confidence. nih.govnih.gov For this compound (C₆H₁₃NO₃), the expected accurate mass for the [M+H]⁺ ion would be calculated.

Further structural information is obtained through tandem mass spectrometry (MS/MS). The molecular ion is selected in the quadrupole, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed by the TOF detector. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentations for esters and amino alcohols include the loss of small neutral molecules and cleavages at bonds adjacent to functional groups. libretexts.orgchemguide.co.uk

Table 1: Predicted LC-QTOF MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Monoisotopic) |

| [M+H]⁺ | Protonated Parent Molecule | 148.0968 |

| [M+H - H₂O]⁺ | Loss of Water | 130.0862 |

| [M+H - CH₃OH]⁺ | Loss of Methanol (B129727) | 116.0811 |

| [M+H - COOCH₃]⁺ | Loss of Methyl Formate Group | 88.0862 |

| [C₄H₁₀N]⁺ | Cleavage of C-C bond adjacent to ester | 72.0808 |

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and FT-Raman, provides detailed information about the functional groups present in a molecule. nih.gov These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of infrared radiation, which excites molecular vibrations (stretching, bending, twisting). For this compound, the spectra would exhibit characteristic peaks corresponding to its amine, hydroxyl, and ester functionalities.

The FT-IR and FT-Raman spectra of a related compound, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, have been recorded and analyzed, providing a basis for assignments. nih.gov The O-H stretching vibration of the tertiary hydroxyl group is expected to appear as a broad band in the FT-IR spectrum. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands for the symmetric and asymmetric modes. The C=O stretch of the methyl ester is one of the most intense and easily identifiable absorptions. ucalgary.ca

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (Broad) |

| Amine (N-H) | Asymmetric & Symmetric Stretching | 3400 - 3250 (Two bands) |

| C-H (Alkyl) | Stretching | 2985 - 2870 |

| Ester (C=O) | Stretching | ~1735 |

| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| C-O (Ester & Alcohol) | Stretching | 1300 - 1000 |

| C-N | Stretching | 1250 - 1020 |

These assignments are confirmed through computational methods like Density Functional Theory (DFT), which can calculate harmonic vibrational frequencies. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores present in this compound are the carbonyl group (C=O) of the ester and the lone pairs on the oxygen and nitrogen atoms.

As an aliphatic amino acid ester lacking an aromatic ring, it is not expected to absorb strongly in the standard UV-Vis range (200-800 nm). researchgate.net The primary electronic transition is the n→π* transition associated with the carbonyl group, which is symmetry-forbidden and results in a weak absorption band typically around 207-210 nm. ucalgary.ca Additionally, n→σ* transitions associated with the lone pairs of the amine and hydroxyl groups occur at shorter wavelengths, usually below 200 nm in the far-UV region. nih.gov

Table 3: Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength (λₘₐₓ) |

| Ester (C=O) | n → π | ~207-210 nm (weak) |

| Amine (N-H) | n → σ | < 200 nm |

| Hydroxyl (O-H) | n → σ* | < 200 nm |

X-ray Crystallography for Absolute Configuration Determination of this compound

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. acs.org This technique is crucial for a molecule like this compound, which possesses two chiral centers (at C2 and C3), giving rise to four possible stereoisomers (two enantiomeric pairs of diastereomers).

The method involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be constructed. nih.gov This map reveals the precise spatial arrangement of all atoms relative to each other, allowing for the determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry (R or S) at each chiral center. nih.gov The successful application of X-ray analysis to similar β-hydroxy α-amino acid derivatives has been reported, confirming its utility in this context. nih.govacs.org

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

Chiral Gas Chromatography (GC) for Stereoisomer Separation

Chiral Gas Chromatography (GC) is a powerful analytical technique used to separate the stereoisomers (enantiomers and diastereomers) of volatile compounds. researchgate.net Since amino acids and their esters are not sufficiently volatile for direct GC analysis, a derivatization step is required. sigmaaldrich.com

For this compound, the primary amine and the tertiary hydroxyl group must be derivatized to increase volatility and improve chromatographic performance. A common two-step approach involves esterification of the carboxyl group (already present as a methyl ester in this case) followed by acylation of the amino and hydroxyl groups, for instance, with trifluoroacetic anhydride (TFAA). sigmaaldrich.comnih.gov

The derivatized stereoisomers are then injected into a GC equipped with a chiral stationary phase (CSP). These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte. gcms.cz A widely used CSP for amino acid analysis is a cyclodextrin (B1172386) derivative, such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E), coated onto a fused-silica capillary column. nih.govsci-hub.st The differential interactions between the four stereoisomers of the derivatized analyte and the chiral stationary phase lead to different retention times, enabling their separation and quantification. mdpi.com This method is highly sensitive and allows for the determination of enantiomeric excess and diastereomeric ratio. nih.gov

Table 4: Typical Parameters for Chiral GC Analysis of Derivatized Amino Acid Esters

| Parameter | Description |

| Column | Fused silica (B1680970) capillary with a chiral stationary phase (e.g., Lipodex E) |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) or similar acylating agent |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 60°C to 200°C) to optimize separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment

The determination of the enantiomeric purity of this compound, a chiral molecule containing two stereogenic centers, is a critical aspect of its synthesis and characterization. Chiral High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for this purpose, offering high resolution and accuracy in separating and quantifying the individual enantiomers. The successful enantioseparation of this compound relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase conditions.

Given the structural features of this compound, which is a β-hydroxy α-amino acid ester, strategies employed for the separation of similar compounds provide a strong basis for developing a robust analytical method. Polysaccharide-based CSPs, in particular those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high efficiency in resolving the enantiomers of amino acid esters. yakhak.org

For the enantiopurity assessment of this compound, a common approach involves the derivatization of the primary amino group. This step serves two primary purposes: to enhance the interaction with the chiral stationary phase, thereby improving chiral recognition, and to introduce a chromophore that facilitates sensitive UV detection. A widely used derivatizing agent for amino acids and their esters is N-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The resulting N-FMOC derivative exhibits increased hydrophobicity and provides strong UV absorbance.

A proposed method for the chiral HPLC analysis of N-FMOC-derivatized this compound would utilize an amylose-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. The separation would likely be achieved under normal-phase conditions, employing a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol. The addition of a small percentage of an acidic modifier, for instance, trifluoroacetic acid (TFA), is often beneficial for improving peak shape and resolution.

Detailed Research Findings

While specific literature detailing the chiral separation of this compound is not extensively available, research on analogous compounds provides valuable insights. Studies on the enantiomeric separation of various α-amino acid methyl esters as their N-FMOC derivatives on amylose-derived CSPs have shown excellent results. researchgate.net The separation mechanism on these polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric effects between the derivatized analyte and the chiral selector.

The enantioselectivity for α-amino acid esters has been observed to be influenced by the nature of the ester group and the substituents on the amino acid side chain. For β-hydroxy α-amino acid esters, the presence of the hydroxyl group can introduce an additional site for hydrogen bonding, potentially enhancing chiral recognition.

The following interactive data table illustrates the expected chromatographic parameters for the separation of the enantiomers of N-FMOC-derivatized this compound on an amylose-based CSP. The data is representative of typical results obtained for similar compounds under optimized conditions.

Interactive Data Table: Representative Chromatographic Data for the Enantioseparation of N-FMOC-Methyl 2-amino-3-hydroxy-3-methylbutanoate

| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |

| Enantiomer 1 | 12.5 | 1.20 | 2.5 |

| Enantiomer 2 | 15.0 |

Chromatographic Conditions:

Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP

Mobile Phase: Hexane/2-Propanol/TFA (80:20:0.1, v/v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 265 nm

The separation factor (α), a measure of the relative retention of the two enantiomers, and the resolution (R_s), which indicates the degree of separation between the two peaks, are critical parameters for evaluating the effectiveness of the chiral separation. A resolution value greater than 1.5 is generally considered to indicate baseline separation. The validation of such an analytical method would typically involve assessing its linearity, accuracy, precision, and limits of detection and quantification, in accordance with established guidelines. yakhak.org

Computational and Theoretical Chemistry Studies on Methyl 2 Amino 3 Hydroxy 3 Methylbutanoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Detailed quantum chemical calculations, including Density Functional Theory (DFT) studies, for methyl 2-amino-3-hydroxy-3-methylbutanoate are not extensively available in publicly accessible scientific literature. Such studies would typically provide significant insights into the molecule's fundamental properties.

Optimized Molecular Structures and Ground State Geometry

Specific data on the optimized molecular structure and ground state geometry of this compound from quantum chemical calculations is not found in the available search results. This type of analysis would typically involve determining the most stable three-dimensional arrangement of the atoms in the molecule by minimizing its energy. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

Information regarding the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and intramolecular charge transfer for this compound, is not available in the surveyed literature. The energy difference between the HOMO and LUMO orbitals is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Analysis of charge transfer would reveal how electron density is distributed and can be redistributed upon excitation.

Vibrational Frequencies and Spectroscopic Data Correlation

There is no published data correlating the theoretical vibrational frequencies calculated via DFT with experimental spectroscopic data (such as FT-IR and Raman spectra) for this compound. This type of correlational study is essential for the accurate assignment of vibrational modes observed in experimental spectra.

Molecular Modeling and Conformational Analysis

While the compound is mentioned in the context of synthesis, detailed molecular modeling and conformational analysis studies for this compound are not present in the search results. Such analyses would explore the different spatial arrangements (conformers) of the molecule and their relative energies, which is crucial for understanding its biological activity and interactions.

Investigation of Solvation Effects and Reaction Mechanisms using Computational Models

No specific computational studies on the solvation effects or the elucidation of reaction mechanisms involving this compound were identified. These computational models are vital for understanding how the solvent influences the molecule's properties and for mapping the energetic pathways of its chemical reactions. The compound has been noted as a reagent in the synthesis of hydroxamic acid derivatives. google.com

Prediction of Spectroscopic Parameters and Electronic Excitations

There is a lack of available research on the computational prediction of spectroscopic parameters (e.g., NMR chemical shifts, UV-Vis absorption wavelengths) and electronic excitations for this compound. These theoretical predictions are instrumental in interpreting experimental spectra and understanding the electronic transitions within the molecule.

Applications of Methyl 2 Amino 3 Hydroxy 3 Methylbutanoate in Asymmetric Synthesis and Research Chemical Development

Methyl 2-amino-3-hydroxy-3-methylbutanoate as a Chiral Building Block in Stereoselective Synthesis

The presence of a stereogenic center in this compound makes it a useful chiral building block in asymmetric synthesis. This process aims to create new chemical compounds as a single enantiomer, which is crucial in fields like pharmacology where different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which they can be removed. dokumen.pubsigmaaldrich.com

While direct and extensive research on the use of this compound as a chiral auxiliary is not widely documented in publicly available literature, its structural motifs are found in more complex auxiliaries and starting materials for stereoselective reactions. For instance, derivatives of β-hydroxy-γ-amino acids, a class to which the corresponding acid of this compound belongs, are key components in many biologically active natural products. nih.gov The synthesis of these complex molecules often relies on stereoselective reactions like aldol (B89426) additions, where chiral precursors guide the formation of new stereocenters. nih.govresearchgate.net

Research has demonstrated the use of complex derivatives, such as 1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl 4-(tert-butoxycarbonyl(methyl)amino)-3-hydroxy-2-methylbutanoate, in scalable aldol reactions to produce orthogonally protected chiral β-hydroxy-γ-amino acids. nih.gov These reactions highlight the importance of the β-hydroxy-α-amino acid scaffold in controlling stereochemistry. The principles of these syntheses suggest that simpler, related compounds like this compound could serve as starting materials for the generation of chiral synthons for diversity-oriented synthesis.

Table 1: Examples of Stereoselective Synthesis Methods Utilizing Chiral Precursors

| Reaction Type | Chiral Precursor/Auxiliary Type | Purpose | Representative Reference(s) |

| Aldol Reaction | Chiral oxazolidinones | Synthesis of β-hydroxy-γ-amino acids | nih.gov |

| Alkylation | Chiral imidazolidin-4-ones | Asymmetric synthesis of α-alkyl-α-amino acids | nih.gov |

| Michael Addition | Camphorsultam | Asymmetric synthesis of various chiral compounds | dokumen.pub |

Utilization in Peptide Synthesis and Biomolecule Construction

The structural similarity of this compound to natural amino acids makes it a candidate for incorporation into peptides and other biomolecules. As a non-proteinogenic amino acid (ncAA), its inclusion can confer unique properties to the resulting peptide, such as increased stability against enzymatic degradation. nih.govmdpi.com

The tert-butyloxycarbonyl (Boc) protected form of the parent amino acid, Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, is noted for its utility as a building block in peptide synthesis. organic-chemistry.org The Boc protecting group is crucial for managing the reactivity of the amino group during the stepwise assembly of a peptide chain. The unique branched and hydroxylated side chain of this amino acid derivative allows for the introduction of specific functionalities that can be tailored for various applications in medicinal chemistry. organic-chemistry.org

The incorporation of such ncAAs can create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. nih.govresearchgate.net For example, modifications to the peptide backbone or the use of constrained amino acids can lead to peptides that are more resistant to proteolysis. researchgate.netupc.edu The synthesis of such modified peptides often employs standard techniques like solid-phase peptide synthesis (SPPS), where the protected amino acid building blocks are sequentially added to a growing peptide chain anchored to a solid support. nih.gov

Table 2: Research Findings on the Use of Non-Proteinogenic Amino Acids in Peptides

| Research Focus | Key Finding | Implication for this compound | Reference(s) |

| Peptide Stability | Incorporation of ncAAs can enhance resistance to proteolytic degradation. | Its use could lead to more stable peptide-based therapeutics. | nih.govmdpi.com |

| Peptidomimetics | ncAAs are crucial for creating peptidomimetics with improved drug-like properties. | Serves as a potential building block for novel therapeutic agents. | nih.govresearchgate.net |

| Structural Constraints | The rigid structure of some ncAAs can induce specific secondary structures like β-turns or helices. | Could be used to control the conformation of synthetic peptides. | upc.edu |

Intermediate in the Development of Advanced Research Chemicals

This compound serves as a valuable intermediate in the synthesis of more complex molecules for research and development. Its multiple functional groups (ester, amine, and hydroxyl) provide reactive handles for a variety of chemical transformations, allowing for the construction of novel compounds with specific properties. nih.gov

One area of application is in the development of enzyme inhibitors. The core structure of this amino acid can be modified to mimic the transition state of an enzyme-catalyzed reaction, leading to potent and selective inhibitors. nih.govku.edu For example, derivatives of amino acids are used to create inhibitors for proteases, which are enzymes involved in a wide range of physiological and pathological processes. ku.edu

Furthermore, this compound can be a precursor for the synthesis of isotopically labeled molecules, which are essential tools in drug discovery and development. mdpi.com Radiolabeled compounds, for instance, are used in absorption, distribution, metabolism, and excretion (ADME) studies to track the fate of a potential drug in a biological system. mdpi.com The synthesis of such labeled compounds often requires multi-step sequences where a simple, labeled building block is elaborated into the final complex molecule.

A specific example of a research chemical derived from a related structure is 2-nitrooxy ethyl 2-amino 3-methylbutanoate, which has been investigated in a topical gel formulation. amazonaws.com This suggests that the core structure of this compound can be functionalized to create compounds with specific biological activities for research purposes.

Emerging Research Directions and Future Perspectives for Methyl 2 Amino 3 Hydroxy 3 Methylbutanoate

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. For Methyl 2-amino-3-hydroxy-3-methylbutanoate, the development of sustainable synthetic routes is a key area for future research. Current synthetic methods for similar amino acid esters often rely on traditional techniques that may involve hazardous reagents or generate significant waste.

Future research would likely focus on several green chemistry principles:

Use of Renewable Feedstocks: Investigating biosynthetic pathways or utilizing renewable starting materials to create the carbon skeleton of the molecule.

Catalytic Reactions: Employing enzymatic or chemo-catalytic methods to improve reaction efficiency and selectivity, thereby reducing the need for stoichiometric reagents and simplifying purification processes. nih.govresearchgate.net

Benign Solvents: Shifting from volatile organic solvents to greener alternatives such as water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org

A comprehensive review of current literature does not yield specific studies on the green synthesis of this compound. However, the broader progress in the sustainable synthesis of amino acids and their derivatives provides a strong foundation for future work in this area.

Integration of Advanced Hybrid Analytical Techniques

The precise characterization of a molecule is fundamental to understanding its properties and behavior. For this compound, which possesses chiral centers, the use of advanced and hybrid analytical techniques is essential for stereochemical determination and purity assessment.

Emerging research in this domain would involve the application of:

Hyphenated Chromatographic-Spectrometric Methods: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation and identification of complex mixtures. biosynth.com For chiral molecules like this compound, the use of chiral columns in these systems would be critical for separating enantiomers and diastereomers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques could provide detailed structural information, including the relative and absolute stereochemistry of the molecule.

Chiroptical Spectroscopy: Methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are specifically suited for the analysis of chiral compounds and can be used to determine enantiomeric excess.

While general analytical methods for amino acid esters are well-established, specific advanced and hybrid techniques tailored to this compound are not prominently featured in current research literature.

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery of novel reaction pathways and more efficient catalytic systems is a continuous endeavor in organic synthesis. For this compound, this could lead to more efficient production and the creation of novel derivatives.

Future research could explore:

Asymmetric Catalysis: The development of new chiral catalysts, whether metal-based or organocatalytic, could enable the highly enantioselective synthesis of specific stereoisomers of the target molecule. nih.gov This is particularly important for applications where biological activity is stereospecific.

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity under mild reaction conditions.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. rsc.org

Specific research on novel reaction pathways and catalytic systems for the synthesis of this compound is an area ripe for exploration, with current literature focusing more broadly on the synthesis of α-amino and β-hydroxy esters. researchgate.netresearchgate.net

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, computational studies could provide valuable insights.

Potential areas of computational investigation include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the molecule's geometry, spectroscopic properties, and reactivity.

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological receptors.

In Silico Prediction of Properties: Computational models can be used to predict various physicochemical and biological properties, guiding experimental work and accelerating the discovery process. mdpi.com

At present, there is a lack of specific computational studies focused on this compound in the scientific literature. The application of these advanced computational approaches would represent a significant step forward in understanding and utilizing this compound.

Q & A

What are the optimal reaction conditions for synthesizing Methyl 2-amino-3-hydroxy-3-methylbutanoate with high enantiomeric purity?

Advanced Research Focus

Synthesis of enantiomerically pure this compound requires precise control of reaction parameters. For example, in analogous syntheses, methyl esters were prepared using a nitrogen atmosphere, anhydrous solvents (e.g., THF), and reagents like trifluoroethyl triflate with diisopropylethyl amine (DIEA) at 60°C for extended periods (27 hours) to ensure complete reaction . Purification via C18 reverse-phase chromatography (acetonitrile/water) effectively isolates the target compound while retaining stereochemical integrity. Deprotection steps, such as HCl/dioxane treatment, must be monitored via TLC or LCMS to avoid over-acidification, which can degrade sensitive functional groups .

How can researchers resolve contradictions in reported biological activities of stereoisomers of this compound?

Advanced Research Focus

Discrepancies in bioactivity often arise from unaccounted stereochemical variations. Chiral chromatography (e.g., γ-cyclodextrin-based GC or HPLC) is critical for separating enantiomers and quantifying ratios . For instance, studies on ethyl 2-hydroxy-3-methylbutanoate in wine revealed R/S ratios up to 94/6, with sensory thresholds differing significantly between enantiomers (4 µg/L vs. 1.5 µg/L in water) . Researchers should validate enantiomeric purity early in synthesis and confirm bioassays using optically pure samples to isolate stereospecific effects.

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Focus

Effective purification combines liquid-liquid extraction (e.g., diethyl ether for organic phase separation) and column chromatography. Silica gel columns (hexane/ethyl acetate) are standard for non-polar intermediates, while C18 reverse-phase columns (acetonitrile/water) better resolve polar derivatives like amino esters . For hydrochloride salts, concentrated HCl treatment followed by vacuum drying minimizes residual solvents . Analytical techniques like LCMS or (e.g., δ 9.00 ppm for amine protons in DMSO-d6) confirm structural fidelity post-purification .

What analytical methods are recommended for determining the enantiomeric ratio of this compound in research samples?

Advanced Research Focus

Chiral gas chromatography (GC) with γ-cyclodextrin phases or HPLC using chiral columns (e.g., Chiralpak AD-H) provides high-resolution enantiomer separation. For example, ethyl 2-hydroxy-3-methylbutanoate enantiomers were quantified in wine using this method, revealing R-dominance (94% in red wines) . Additionally, optical rotation measurements and with chiral shift reagents (e.g., Eu(hfc)) can corroborate enantiomeric excess (ee) when chromatographic resolution is challenging .

How does the choice of protecting groups impact the synthesis yield of this compound derivatives?

Advanced Research Focus

Protecting groups like tert-butoxycarbonyl (Boc) or trifluoroethylamine influence both reaction efficiency and downstream deprotection. For example, Boc-protected intermediates require mild acidic conditions (e.g., HCl/dioxane) for cleavage, preserving ester and hydroxyl functionalities . In contrast, bulkier groups may sterically hinder coupling reactions, reducing yields. Kinetic studies comparing Boc, Fmoc, and acetyl protections in analogous syntheses suggest Boc offers optimal balance between stability and deprotection ease .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Advanced Research Focus

Common side reactions include:

- Racemization : Minimized by using low-temperature conditions (<0°C) during nucleophilic substitutions and avoiding prolonged exposure to basic media .

- Ester hydrolysis : Controlled by anhydrous solvents and inert atmospheres to prevent water ingress, especially in acidic/basic steps .

- Byproduct formation : Trifluoroethylation of amine intermediates may produce bis-alkylated byproducts; stoichiometric control of reagents (e.g., limiting trifluoroethyl triflate to 2 equivalents) suppresses this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.